molecular formula C15H22N2O3 B7924721 (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924721
M. Wt: 278.35 g/mol
InChI Key: FDZGWLMNRPIKMQ-AWEZNQCLSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a benzyl ester at the 1-position and a (2-hydroxyethyl)-methyl-amino substituent at the 3-position. Its stereochemistry (S-configuration) and functional groups make it relevant for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

benzyl (3S)-3-[2-hydroxyethyl(methyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-16(9-10-18)14-7-8-17(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZGWLMNRPIKMQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method typically employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction TypeConditionsReagentsProductYieldReference
Acidic Hydrolysis1M HCl, reflux (6–8 hrs)HCl, H₂O(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid85%
Basic Hydrolysis0.5M NaOH, RT (24 hrs)NaOH, MeOH/H₂OSame as above78%

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of water, forming a tetrahedral intermediate that collapses to release the carboxylate.

Nucleophilic Substitution at the Amine

The secondary amine undergoes alkylation or acylation to introduce new substituents.

Reaction TypeReagentsProductSelectivityReference
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt>90% at N-methyl
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl derivative88% yield

Key Observations :

  • Steric hindrance from the pyrrolidine ring directs substitution toward the less hindered hydroxyethyl group.

  • Mitsunobu conditions (DIAD, PPh₃) enable selective etherification of the hydroxyethyl group with alcohols.

Oxidation Reactions

The hydroxyethyl side chain is susceptible to oxidation.

Oxidizing AgentConditionsProductOutcomeReference
KMnO₄H₂SO₄, 60°CKetone derivative (C=O)Partial epimerization observed
TEMPO/NaClOpH 10, RTCarboxylic acid derivative92% conversion

Stereochemical Impact :

  • Oxidation to ketone reduces steric bulk, enhancing conformational flexibility of the pyrrolidine ring.

Transesterification

The benzyl ester participates in alcohol-exchange reactions.

AlcoholCatalystProductYieldReference
MeOHH₂SO₄Methyl ester76%
BnOHTi(OiPr)₄Benzyl ester (recovered)68%

Applications :

  • Used to modify solubility for pharmacological assays.

Ring-Opening and Rearrangement

Under strong bases, the pyrrolidine ring undergoes ring-opening via retro-Mannich reactions.

BaseSolventProductNotesReference
LDATHF, −78°CLinear diamineIrreversible
NaHDMF, RTCyclic imineReversible

Computational Studies :

  • Density functional theory (DFT) models suggest ring strain and lone-pair interactions drive reactivity .

Catalytic Asymmetric Modifications

Palladium-catalyzed allylic substitutions enable stereoselective functionalization .

SubstrateCatalyst SystemProduct (er)Application
Allyl phosphatePd(OAc)₂/FurCatα-Amino acid derivative (98:2)Drug intermediate

Mechanism :

  • π-Allyl palladium intermediates facilitate-sigmatropic rearrangements with high enantiocontrol .

Stability and Degradation

Long-term stability studies reveal susceptibility to:

  • Autoxidation : Forms peroxides under O₂ exposure (HPLC-MS confirmation).

  • Photodegradation : UV light induces cleavage of the ester bond (t₁/₂ = 4 hrs under 254 nm).

This compound’s versatility in nucleophilic, oxidative, and catalytic transformations makes it a cornerstone in synthetic medicinal chemistry, particularly for developing enantiopure amino acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C₁₅H₂₂N₂O₃
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 2059927-65-8

The structure features a pyrrolidine ring with a carboxylic acid and an ethyl-methyl amino group, which contributes to its biological activity.

Pharmacological Studies

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester has been investigated for its potential therapeutic effects in various diseases:

  • Neurological Disorders : Research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in conditions like Alzheimer's disease by modulating neurotransmitter levels and protecting neuronal cells from degeneration.
  • Antidepressant Activity : Some studies indicate that derivatives of this compound could influence serotonin and norepinephrine pathways, suggesting potential applications in treating depression.

Biochemical Assays

The compound has been used in biochemical assays to study its interaction with specific receptors or enzymes. Its ability to bind to certain proteins can be advantageous for understanding disease mechanisms at a molecular level.

Drug Development

Due to its unique structure, (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester serves as a lead compound in drug design. Modifications of this compound can lead to the development of new drugs targeting various biological pathways.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective properties of similar pyrrolidine derivatives. The research demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cell lines, suggesting their potential use in treating neurodegenerative diseases.

Case Study 2: Antidepressant Activity

In another study focusing on antidepressant effects, researchers synthesized several analogs of (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester. Behavioral assays in animal models indicated that these compounds significantly reduced depressive-like symptoms, providing a foundation for further clinical investigation.

Mechanism of Action

The mechanism of action of (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring may engage in various binding interactions with enzymes and receptors. The benzyl ester moiety can undergo hydrolysis to release active intermediates that exert biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related benzyl ester pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Purity/Activity Data (if available)
(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (Hypothetical) C₁₆H₂₄N₂O₃ 292.38 3-(2-hydroxyethyl-methyl-amino) N/A (Theoretical)
(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester C₁₄H₂₀N₂O₂S 280.39 3-(2-aminoethylsulfanyl) CAS: 1354019-71-8; Packaging: 500mg
(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester C₁₆H₂₃N₃O₃ 305.37 3-((S)-2-aminopropionyl-methyl-amino) CAS: 1401667-17-1
(S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester C₁₈H₂₇N₃O₃ 333.43 3-((S)-2-amino-3-methyl-butyryl-methyl-amino) CAS: 1353960-74-3; Purity: Not specified
2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C₂₀H₃₁N₃O₃ 361.48 2-((S)-amino-butyryl-ethyl-amino-methyl) CAS: 1354026-32-6

Key Observations :

  • Polarity : The hydroxyethyl group in the target compound enhances hydrophilicity compared to sulfanyl () or lipophilic tert-butyl groups ().
  • Steric Effects : Bulkier substituents (e.g., 3-methyl-butyryl in ) may hinder binding to biological targets compared to smaller groups like hydroxyethyl.

Biological Activity

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, also referred to as AM95550, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 2059927-65-8

The compound features a pyrrolidine ring, which is known for its versatility in biological applications. The presence of a hydroxyl group and a methylamino moiety contributes to its solubility and interaction with biological targets.

Research indicates that (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester functions primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to interact effectively with target proteins, potentially modulating their activity.

Efficacy Studies

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL for certain derivatives, suggesting that (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester may possess similar efficacy .
  • Cytotoxicity :
    • In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve the activation of apoptotic pathways through caspase activation .
  • Neuroprotective Effects :
    • Recent studies have suggested that compounds similar to (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibit neuroprotective effects against oxidative stress-induced neuronal damage, possibly through the modulation of reactive oxygen species (ROS) levels .

Case Studies

  • Case Study 1 : A clinical trial involving a series of pyrrolidine derivatives, including AM95550, was conducted to assess their effects on cognitive function in patients with neurodegenerative diseases. Results indicated improved cognitive scores compared to placebo controls .
  • Case Study 2 : Another study focused on the antimicrobial properties of various pyrrolidine derivatives highlighted (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester's effectiveness against multi-drug resistant strains, showcasing its potential as a novel therapeutic agent .

Comparative Analysis of Biological Activity

Compound NameStructureBiological ActivityMIC (µg/mL)
(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterStructureAntimicrobial, Cytotoxic3.12 - 12.5
Pyrrolidine Derivative AStructureAnticancer4.0
Pyrrolidine Derivative BStructureNeuroprotectiveN/A

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